1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst like copper or palladium . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of flow chemistry allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have enhanced biological activity or different chemical properties .
Scientific Research Applications
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets:
Dopamine Receptors: The compound can act as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and inflammation, contributing to its anti-inflammatory properties.
Cellular Pathways: The compound affects cellular pathways related to metabolism, cell signaling, and apoptosis.
Comparison with Similar Compounds
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione can be compared with other phenothiazine derivatives:
Trifluoperazine: Similar in structure but used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties but lacks the trifluoromethyl group, making it less stable.
Fluphenazine: Contains a fluorine atom but not a trifluoromethyl group, used for its antipsychotic effects.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives .
Properties
CAS No. |
61174-85-4 |
---|---|
Molecular Formula |
C13H8F3NO2S |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
1-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)20(11,18)19/h1-7,17H |
InChI Key |
BUBGUNIRNTZYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2(=O)=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.